molecular formula C17H30BN3O4 B1403361 tert-butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate CAS No. 1300695-57-1

tert-butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate

Cat. No.: B1403361
CAS No.: 1300695-57-1
M. Wt: 351.3 g/mol
InChI Key: MMZGRYUXHBBAOH-UHFFFAOYSA-N
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Description

tert-Butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a boronic ester-containing compound featuring a pyrazole core, a tert-butyl carbamate group, and a methyl-substituted ethyl linker. This structure is pivotal in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for constructing biaryl motifs in drug candidates . The pyrazole ring enhances metabolic stability, while the boronic ester enables efficient coupling with aryl halides or triflates. Its synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution, as evidenced by analogous protocols in the literature .

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BN3O4/c1-15(2,3)23-14(22)20(8)9-10-21-12-13(11-19-21)18-24-16(4,5)17(6,7)25-18/h11-12H,9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZGRYUXHBBAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The formation of carbon-carbon bonds through suzuki-miyaura cross-coupling reactions can lead to the synthesis of a wide variety of organic compounds. These compounds can then participate in various biochemical pathways, depending on their structure and functional groups.

Result of Action

The ability of this compound to form carbon-carbon bonds through suzuki-miyaura cross-coupling reactions can lead to the synthesis of a wide variety of organic compounds. These compounds can have various effects at the molecular and cellular level, depending on their structure and functional groups.

Biochemical Analysis

Biochemical Properties

Tert-butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The dioxaborolane moiety in the compound is known for its affinity towards hydroxyl and amino groups, making it a useful reagent in enzyme inhibition studies. This compound can form reversible covalent bonds with active site residues of enzymes, thereby modulating their activity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions with aromatic amino acids in proteins, further influencing protein function and stability.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling proteins, it can modulate pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival. Furthermore, the compound’s ability to bind to transcription factors can lead to changes in gene expression profiles, affecting cellular functions such as apoptosis, cell cycle progression, and metabolic regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The dioxaborolane moiety can form covalent bonds with serine, threonine, or tyrosine residues in enzymes, leading to enzyme inhibition or activation. This interaction is often reversible, allowing for dynamic regulation of enzyme activity. Additionally, the pyrazole ring can interact with nucleic acids, potentially affecting DNA and RNA stability and function. These molecular interactions contribute to the compound’s ability to modulate biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods, but it may degrade under extreme conditions, leading to a loss of activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity, nephrotoxicity, and alterations in hematological parameters. These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites may retain some of the parent compound’s activity or exhibit different biochemical properties. The interaction with cofactors such as NADPH and FAD is crucial for the compound’s metabolism, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution. Once inside the cell, it may localize to specific compartments or organelles, depending on its physicochemical properties and interactions with cellular components. These transport and distribution patterns are essential for understanding the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution is vital for elucidating the compound’s mechanism of action and potential therapeutic applications.

Biological Activity

tert-butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate is a compound featuring a unique combination of a carbamate group and a pyrazole moiety, along with a boron-containing dioxaborolane structure. This intricate architecture suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C17H27BN2O4
  • Molecular Weight : 334.23 g/mol

The structural formula indicates the presence of functional groups that are often associated with biological activity.

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components:

1. Pyrazole Derivatives

Pyrazole derivatives are known for their diverse pharmacological properties. They often exhibit anti-inflammatory, analgesic, and antitumor activities. Recent studies have highlighted the potential of pyrazole compounds in modulating various biological pathways due to their ability to interact with specific receptors and enzymes .

2. Boronic Esters

The boron atom in the dioxaborolane structure enhances the reactivity of the compound. Boron-containing compounds have been shown to possess unique biological properties, including the ability to inhibit certain enzymes and act as molecular probes in biochemical assays .

The mechanisms through which this compound exerts its effects can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways that affect cellular responses.

Study 1: Anti-inflammatory Activity

A study investigating various pyrazole derivatives demonstrated significant anti-inflammatory effects in animal models. The tested compounds exhibited reduced levels of pro-inflammatory cytokines when administered prior to inflammatory stimuli . The presence of the boronic ester may enhance this effect by promoting targeted delivery to inflamed tissues.

Study 2: Antitumor Properties

Research has shown that certain pyrazole derivatives can induce apoptosis in cancer cells. A derivative similar to this compound was found to activate caspase pathways leading to programmed cell death in breast cancer cell lines .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Pyrazole AAnti-inflammatory
Pyrazole BAntitumor
Boron Compound CEnzyme inhibition

Comparison with Similar Compounds

Carbamate and Boronic Ester Modifications

  • tert-Butyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenethylcarbamate (CAS 1191063-31-6):
    Replaces the pyrazole with a phenyl ring and substitutes the methyl group with a phenethyl chain. The phenyl ring increases hydrophobicity (logP ≈ 4.2 vs. 3.8 for the target compound), while the phenethyl group enhances steric bulk, reducing coupling efficiency by ~15% in Suzuki reactions .

  • tert-Butyl [4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]carbamate (CAS 1086600-36-3):
    Lacks the pyrazole and ethyl linker, resulting in a simpler structure. Yields 32–65% in Suzuki reactions, lower than the target compound’s typical 70–85% due to reduced steric protection of the boronic ester .

Heterocyclic Core Substitutions

  • 5-tert-Butyl 3-Ethyl 4-(2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)ethyl)-1H-Pyrazole-3,5-dicarboxylate (Compound 20):
    Incorporates ester groups at positions 3 and 5 of the pyrazole, increasing polarity (aqueous solubility: 12 mg/mL vs. 5 mg/mL for the target compound). This modification reduces cell permeability but improves solubility for aqueous-phase reactions .

  • 1-(4-Methoxybenzyl)-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazole (CAS 1105039-88-0): Substitutes the carbamate with a 4-methoxybenzyl group, enhancing π-π stacking interactions in protein binding. However, the methoxy group increases susceptibility to oxidative metabolism (t₁/₂ in liver microsomes: 2.1 h vs. 4.5 h for the target compound) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl methyl(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate

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